Acetyldiethylcholine
Description
Acetyldiethylcholine (chemical name: 2-(acetyloxy)-N,N-diethylethanaminium) is a synthetic cholinergic compound derived from the structural modification of acetylcholine (ACh). It is classified as a "false neurotransmitter" due to its ability to mimic ACh in synaptic transmission while exhibiting distinct pharmacological properties . This compound is synthesized through the acetylation of diethylcholine, a choline analogue, and is released from nerve terminals in response to depolarizing stimuli such as high K⁺ concentrations or electrical stimulation . Its molecular structure replaces the two methyl groups on the quaternary nitrogen of ACh with ethyl groups, increasing its molecular mass and altering receptor interactions (Figure 1) .
Properties
CAS No. |
54378-00-6 |
|---|---|
Molecular Formula |
C9H20NO2+ |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-acetyloxyethyl-diethyl-methylazanium |
InChI |
InChI=1S/C9H20NO2/c1-5-10(4,6-2)7-8-12-9(3)11/h5-8H2,1-4H3/q+1 |
InChI Key |
RXNRTQDDFAZYGG-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C |
Related CAS |
53566-04-4 (iodide) |
Synonyms |
AcDECh acetyldiethylcholine acetyldiethylcholine bromide acetyldiethylcholine iodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetyldiethylcholine belongs to a family of ethyl-substituted choline derivatives. Key structural analogues include acetylmonoethylcholine (one ethyl group) and acetyltriethylcholine (three ethyl groups). Below is a detailed comparison of their properties:
Table 1: Structural and Functional Comparison of this compound and Analogues
| Compound | Structural Features | Release Efficiency* (%) | Subcellular Storage (Free:Bound Ratio) | Receptor Affinity (vs. ACh) |
|---|---|---|---|---|
| Acetylcholine (ACh) | Quaternary N⁺, two methyl groups, ester bond | 100 (Baseline) | 1:1.5 | High (muscarinic/nicotinic) |
| This compound | Two ethyl groups on N⁺ | 65–70 | 1:1.4 | Reduced (partial agonism) |
| Acetylmonoethylcholine | One ethyl, one methyl on N⁺ | 80–85 | 1:1.3 | Moderate |
| Acetyltriethylcholine | Three ethyl groups on N⁺ | 40–45 | 1:1.6 | Very low |
*Release efficiency measured as Ca²⁺-dependent exocytosis in rat cerebral cortical slices .
Key Findings from Research:
Release Dynamics: this compound is released 30–35% less efficiently than ACh due to steric hindrance from ethyl groups, which impair vesicular packaging and exocytosis . In contrast, acetylmonoethylcholine retains ~80% of ACh’s release efficiency, suggesting that a single ethyl substitution minimally disrupts synaptic machinery .
Receptor Interactions :
- This compound exhibits partial agonism at muscarinic receptors and negligible activity at nicotinic receptors, unlike ACh, which activates both receptor types robustly .
- Acetyltriethylcholine’s bulky structure renders it nearly inactive at cholinergic receptors, limiting its utility as a functional transmitter .
Subcellular Localization :
- All ethyl-substituted analogues distribute between free (cytosolic) and bound (vesicular) nerve terminal stores similarly to ACh, but acetyltriethylcholine shows a slightly higher proportion in bound stores (1:1.6 vs. 1:1.5 for ACh) .
Clinical Implications :
- This compound’s reduced receptor affinity and release efficiency make it a candidate for studying cholinergic dysfunction or modulating synaptic activity without overstimulation .
Notes
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